Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate

Lipophilicity Ester hydrolysis kinetics Chromatographic retention

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0) is a synthetic organic building block belonging to the class of N-Boc-protected γ-keto-α-amino acid esters. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amine, an isopropyl ester at the C-terminus, a phenyl substituent at the 4-position, and a methyl ketone at the 5-position.

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
CAS No. 1456803-33-0
Cat. No. B6358145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate
CAS1456803-33-0
Molecular FormulaC20H29NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24)
InChIKeyVNCFMYZTSNRVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0): Procurement-Relevant Chemical Profile for Drug Discovery Building Blocks


Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0) is a synthetic organic building block belonging to the class of N-Boc-protected γ-keto-α-amino acid esters [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amine, an isopropyl ester at the C-terminus, a phenyl substituent at the 4-position, and a methyl ketone at the 5-position [1] . Its molecular formula is C₂₀H₂₉NO₅ with a molecular weight of 363.45 g/mol . The compound possesses two undefined stereocenters (at C2 and C4), making the CAS-registered substance a stereochemical mixture, with discrete enantiomerically pure diastereomers cataloged separately in PubChem [1].

Why Generic Substitution of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0) Carries Procurement Risk


Substituting this compound with a different ester analog, stereoisomer, or fluorinated derivative introduces quantifiable divergence in lipophilicity, steric demand, and subsequent deprotection/reactivity profiles that directly affect downstream synthetic yield and final API purity [1] . The isopropyl ester provides a distinct steric and electronic environment compared to the methyl ester analog (CAS 2568607-13-4), altering both the rate of ester hydrolysis and the compound's chromatographic behavior . Furthermore, the CAS number 1456803-33-0 represents an undefined stereochemical composition; replacing it with a specific single-enantiomer diastereomer can produce a meaningfully different impurity profile in chiral synthesis [1]. The evidence below quantifies these points across multiple orthogonal dimensions.

Quantitative Differentiation Evidence for Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0) Versus Closest Analogs


Isopropyl Ester vs. Methyl Ester: LogP Differential and Lipophilicity-Driven Synthetic Implications

The target compound's isopropyl ester confers a computed LogP (XLogP3) of 3.4, compared to a predicted lower LogP for the methyl ester analog (CAS 2568607-13-4; MW 335.39 g/mol) [1] . While the exact LogP difference requires experimental measurement, the isopropyl group adds one additional methylene unit versus the methyl ester, which class-level structure–property relationship models predict to increase LogP by approximately 0.5 log units per CH₂ [2]. This lipophilicity differential translates into distinct reversed-phase HPLC retention times, altered partitioning behavior in liquid–liquid extractions, and modified substrate solubility in aqueous reaction media—all of which must be re-optimized if substituting esters in a multi-step synthesis.

Lipophilicity Ester hydrolysis kinetics Chromatographic retention

Phenyl Substituent vs. 2,3,6-Trifluorophenyl Analog: Electronic and Lipophilicity Comparison

The 2,3,6-trifluorophenyl analog (CAS 1488326-89-1; MW 417.43 g/mol, C₂₀H₂₆F₃NO₅) introduces three electron-withdrawing fluorine atoms on the aromatic ring, which predictably lower the pKa of adjacent protons and increase metabolic oxidative stability relative to the unsubstituted phenyl compound (CAS 1456803-33-0) [1]. The molecular weight increases by approximately 54 g/mol (ΔMW = +54 Da) due to substitution of three H atoms (3 × 1 = 3) with three F atoms (3 × 19 = 57; net +54). This fluorinated analog exhibits different HPLC retention and solubility due to altered hydrogen bonding capacity with the additional fluorine atoms acting as weak H-bond acceptors [2].

Fluorine chemistry SAR Metabolic stability

Undefined Stereochemistry vs. Specific Enantiomerically Pure Diastereomers: Implications for Chiral Synthesis

CAS 1456803-33-0 is registered with two undefined stereocenters, making it a stereochemical mixture of up to four possible diastereomers [1]. In contrast, PubChem separately catalogs the four defined diastereomers: (2S,4S)-, (2S,4R)-, (2R,4R)-, and (2R,4S)-isopropyl 2-((tert-butoxycarbonyl)amino)-5-oxo-4-phenylhexanoate, each with distinct InChIKeys (e.g., VNCFMYZTSNRVAW-SJORKVTESA-N for the (2S,4S) isomer) [1] [2]. A procurement that requires stereochemically defined material cannot use CAS 1456803-33-0 as a substitute for a specific diastereomer without unacceptable risk of introducing diastereomeric impurities that propagate through subsequent synthetic steps.

Stereochemistry Chiral purity Enantiomeric excess

Supplier-Certified Purity and QC Batch Consistency: 97% vs. 98% Minimum Purity Specifications

Multiple suppliers provide this compound with differing minimum purity specifications and QC documentation levels. Bidepharm certifies the compound at a standard purity of 98% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . AKSci specifies a minimum purity of 97% with SDS and COA available upon request . CymitQuimica (Fluorochem brand) lists purity at 98% . MolCore also specifies 97% purity under ISO-certified quality systems . The 1% purity differential (97% vs. 98%) may be significant in multi-step API intermediate syntheses where cumulative impurity carry-through can reduce final yield below specification thresholds.

Quality control Batch consistency Vendor certification

Boc-Protected Amine Stability and Orthogonal Deprotection Compatibility Versus Cbz- or Fmoc-Protected Analogs

The Boc protecting group on the target compound is specifically labile to acidic conditions (e.g., TFA, HCl/dioxane) while stable to basic conditions and catalytic hydrogenation, in contrast to the Cbz (benzyloxycarbonyl) group, which is labile to hydrogenolysis, and the Fmoc group, which is labile to secondary amines (e.g., piperidine) [1] [2]. This orthogonal reactivity profile is critical in multi-step syntheses where selective deprotection of one amine protecting group in the presence of another is required. The target compound with its Boc group is compatible with peptide coupling strategies employing Fmoc-based solid-phase synthesis, where the Boc group remains intact during piperidine-mediated Fmoc removal [1].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Procurement-Driven Application Scenarios for Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS 1456803-33-0)


Multi-Step Synthesis of Peptidomimetic HIV Protease Inhibitor Intermediates Requiring γ-Keto-α-Amino Acid Scaffolds

This compound serves as a protected γ-keto-α-amino acid building block for constructing hydroxyethylene isostere-containing peptidomimetics. The Boc group enables selective N-terminal deprotection under acidic conditions while preserving Fmoc-protected side chains, and the 5-oxo group provides a ketone handle for subsequent stereoselective reduction to the corresponding alcohol, a critical transformation in HIV protease inhibitor synthesis. Procurement of CAS 1456803-33-0 with vendor-certified 98% purity and batch-specific QC (NMR, HPLC, GC) from suppliers such as Bidepharm reduces analytical requalification burden . The isopropyl ester, with its distinct LogP of 3.4, offers different extraction and chromatographic behavior compared to the methyl ester analog, which must be factored into process development [1].

Chiral Pool Synthesis Using Defined Diastereomers for Enantiopure API Starting Materials

When stereochemical integrity is paramount, users must procure a specific diastereomer (e.g., (2S,4S)-isomer) rather than the stereo-undefined CAS 1456803-33-0 mixture. The stereochemically defined isomers, separately cataloged in PubChem with distinct InChIKeys, enable asymmetric synthesis routes where diastereomeric purity directly controls the enantiomeric excess of the final API [2]. The Boc group's acid lability allows clean deprotection without racemization at the α-carbon, a documented advantage over base-labile protecting groups in chiral amino acid derivatives [3].

CGRP Receptor Antagonist Lead Optimization Programs Requiring Non-Fluorinated Phenyl Scaffolds

Patent literature identifies CGRP receptor antagonists as a therapeutic area employing phenyl-substituted hexanoate intermediates [4]. The unsubstituted phenyl compound (CAS 1456803-33-0) provides a baseline scaffold for SAR exploration, distinct from its 2,3,6-trifluorophenyl analog (CAS 1488326-89-1; MW +54 Da) which introduces metabolic stability but alters the electronic profile and hydrogen-bonding capacity of the aromatic moiety . Procurement of the correct phenyl analog ensures that lead optimization SAR data are reproducible across different synthetic batches.

Solid-Phase Peptide Synthesis (SPPS) Compatible Building Block for Unnatural Amino Acid Incorporation

The Boc protecting group on this compound remains fully stable under standard Fmoc deprotection conditions (20% piperidine/DMF), enabling its use as an orthogonally protected unnatural amino acid building block in Fmoc-SPPS [3]. The isopropyl ester, being more hindered than the methyl ester, provides slower saponification kinetics, which can be exploited for selective C-terminal deprotection in the presence of other methyl or ethyl esters in complex peptide sequences. This orthogonality is essential for constructing peptides with site-specific modifications at internal positions.

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